molecular formula C7H9IN2O B13499278 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol

3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol

Cat. No.: B13499278
M. Wt: 264.06 g/mol
InChI Key: VGTYGSKQIVJZBX-UHFFFAOYSA-N
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Description

3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of an iodine atom in the 3-position and a hydroxyl group in the 5-position of the tetrahydroindazole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group at the 5-position can be oxidized to a ketone or reduced to a methylene group.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases like potassium carbonate.

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups at the 3-position.

    Oxidation: The major product is 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-one.

    Reduction: The major product is 3-iodo-4,5,6,7-tetrahydro-1H-indazole.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol

InChI

InChI=1S/C7H9IN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h4,11H,1-3H2,(H,9,10)

InChI Key

VGTYGSKQIVJZBX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C(=NN2)I

Origin of Product

United States

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